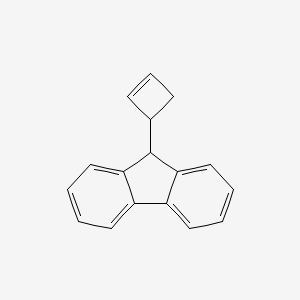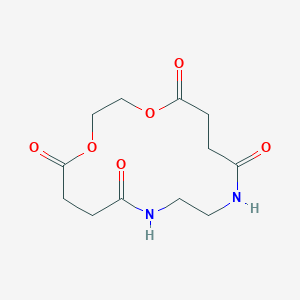
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone is a complex organic compound with a unique structure that includes both oxygen and nitrogen atoms within a cyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug design.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7,14-Dihexyl-1,4-dioxa-7,14-diazacyclohexadecane-6,15-dione: This compound has a similar cyclic structure but with different substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound with a similar framework but different functional groups.
4,9-Dioxa-1,12-dodecanediamine: A compound with a similar backbone but different functional groups and properties.
Uniqueness
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the cyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propiedades
Número CAS |
62538-54-9 |
|---|---|
Fórmula molecular |
C12H18N2O6 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
1,4-dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone |
InChI |
InChI=1S/C12H18N2O6/c15-9-1-3-11(17)19-7-8-20-12(18)4-2-10(16)14-6-5-13-9/h1-8H2,(H,13,15)(H,14,16) |
Clave InChI |
KQSVRZNQNRWPEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OCCOC(=O)CCC(=O)NCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


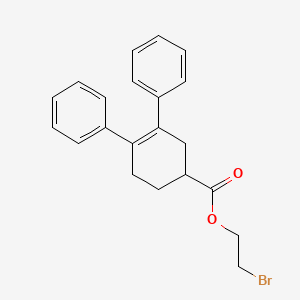
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
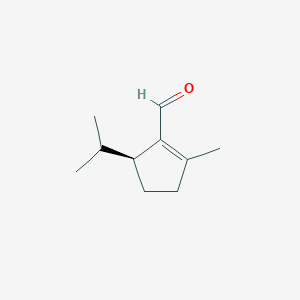
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)


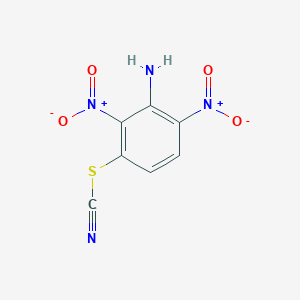
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
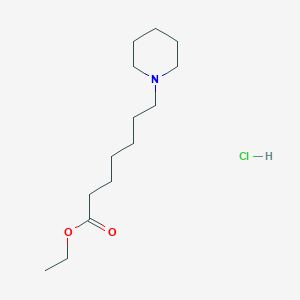
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
